molecular formula C6H5ClOS B1332639 2-Acetyl-3-chlorothiophene CAS No. 89581-82-8

2-Acetyl-3-chlorothiophene

Cat. No. B1332639
CAS RN: 89581-82-8
M. Wt: 160.62 g/mol
InChI Key: GVVITKMOMFXUKN-UHFFFAOYSA-N
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Patent
US09180119B2

Procedure details

To a solution of 3-chlorothiophene (4.80 g, 40.48 mmol) in THF (50 mL) was added BuLi (2.5N in hexane, 17.9 mL) at −30° C. After addition, the mixture was stirred for 30 min at −10° C., and then cooled to −45° C. N-methoxy-N-methyl acetamide (55.0 g, 48.8 mmol) was added and allowed to warm to room temperature during 40 min and maintained for an additional 20 min. Brine (80 mL) was added to quench the reaction, extracted with EA (60 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated to afford 24-1 (˜80% pure) as a yellow oil (6.80 g) which used for the next step directly.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
80 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.CON(C)[C:15](=[O:17])[CH3:16]>C1COCC1.[Cl-].[Na+].O>[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:15](=[O:17])[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=CSC=C1
Name
Quantity
17.9 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
CON(C(C)=O)C
Step Three
Name
Brine
Quantity
80 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −45° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature during 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained for an additional 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (60 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(SC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.